molecular formula C20H24FN5O B2939898 2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide CAS No. 2034308-49-9

2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2939898
CAS No.: 2034308-49-9
M. Wt: 369.444
InChI Key: FAQVAAUTLSKHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule characterized by a central piperazine ring linked to a cyclopenta[c]pyridazin moiety and an N-(4-fluorobenzyl)acetamide side chain. The piperazine scaffold is widely utilized in medicinal chemistry due to its conformational flexibility and ability to enhance solubility and binding interactions with biological targets . The 4-fluorobenzyl group may influence pharmacokinetic properties, such as metabolic stability and membrane permeability, via electron-withdrawing effects of the fluorine atom .

Properties

IUPAC Name

2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c21-17-6-4-15(5-7-17)13-22-20(27)14-25-8-10-26(11-9-25)19-12-16-2-1-3-18(16)23-24-19/h4-7,12H,1-3,8-11,13-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQVAAUTLSKHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with N-(4-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide (), which features a thienopyrimidine core and a 4-chlorophenylacetamide group. Key differences include:

Property Target Compound (Fluorobenzyl-pyridazin) Thienopyrimidine Analog (Chlorophenyl)
Core Heterocycle Cyclopenta[c]pyridazin Cyclopenta[4,5]thieno[2,3-d]pyrimidine
Substituent 4-Fluorobenzyl 4-Chlorophenyl
Synthetic Route Not reported NaHCO₃/NaI-mediated coupling
Reported Bioactivity Limited data Anti-proliferative (pancreatic cancer)

Key Observations:

Core Heterocycle Impact: The pyridazin core in the target compound may confer distinct electronic properties compared to the thienopyrimidine analog.

Substituent Effects: The 4-fluorobenzyl group likely enhances metabolic stability compared to the 4-chlorophenyl group due to fluorine’s resistance to oxidative degradation. However, the chloro substituent may improve lipophilicity, favoring membrane penetration in the thienopyrimidine analog .

Pharmacokinetic and Safety Profiles: No direct comparative data exist for these compounds. However, piperazine-containing analogs generally exhibit moderate oral bioavailability, with fluorinated derivatives showing reduced cytochrome P450 inhibition compared to chlorinated counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.